molecular formula C24H23N3O B444060 (3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone

(3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone

Cat. No.: B444060
M. Wt: 369.5g/mol
InChI Key: YENVFVMNGKKKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a quinoline moiety attached to an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach is the alkylation of pyrazoles with bromomethyl derivatives in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often require careful control of temperature and reaction time to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters and purification techniques is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or quinoline rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the pyrazole or quinoline rings.

Scientific Research Applications

(3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. The pyrazole and quinoline moieties can bind to metal ions, forming coordination complexes that exhibit catalytic activity . Additionally, the compound can interact with enzymes and receptors in biological systems, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone is unique due to its combination of pyrazole and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[2-(4-propan-2-ylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C24H23N3O/c1-15(2)18-9-11-19(12-10-18)23-14-21(20-7-5-6-8-22(20)25-23)24(28)27-17(4)13-16(3)26-27/h5-15H,1-4H3

InChI Key

YENVFVMNGKKKLA-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)C)C

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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